Acetaldehyde benzyl ethyl acetal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

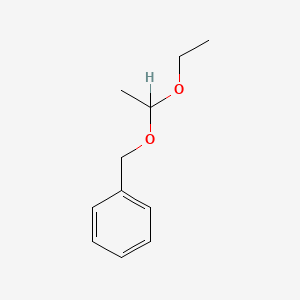

It is a colorless liquid with a sweet, floral odor and is used in various industrial applications. The compound has a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetaldehyde benzyl ethyl acetal is typically synthesized through the reaction between benzene and ethylene oxide in the presence of a catalyst. The reaction can be carried out under different conditions, with varying yields and purity. The product is then purified through distillation, resulting in a colorless, transparent liquid.

Industrial Production Methods

In industrial settings, the production of benzene, ((1-ethoxyethoxy)methyl)- involves large-scale reactions between benzene and ethylene oxide. The process is optimized for high yield and purity, and the product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Acetaldehyde benzyl ethyl acetal undergoes several types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the addition of hydrogen atoms.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitro compounds, and alkyl halides.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are often employed.

Major Products Formed

Electrophilic Aromatic Substitution: The major products depend on the electrophile used.

Oxidation: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones, depending on the specific conditions.

Reduction: Reduction typically results in the formation of hydrogenated products, such as cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

Acetaldehyde benzyl ethyl acetal has a wide range of applications in scientific research, including:

Chemistry: It is used as a solvent for various organic compounds and as a reactant in organic synthesis.

Biology: The compound is utilized in biochemical studies to investigate the interactions of aromatic hydrocarbons with biological molecules.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: this compound is employed in the production of agrochemicals, fragrances, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of benzene, ((1-ethoxyethoxy)methyl)- involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:

Formation of a Sigma Complex: The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate.

Deprotonation: A proton is removed from the intermediate, yielding a substituted benzene ring.

Vergleich Mit ähnlichen Verbindungen

Acetaldehyde benzyl ethyl acetal can be compared with other similar compounds, such as:

1-ethoxy-2-methylbenzene: This compound has a similar structure but differs in the position of the ethoxy group.

tert-Butoxybenzene: This compound has a tert-butyl group instead of the ethoxyethoxy group.

The uniqueness of benzene, ((1-ethoxyethoxy)methyl)- lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to other benzene derivatives.

Biologische Aktivität

Acetaldehyde benzyl ethyl acetal (CAS 66222-24-0) is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its interactions within biological systems, mechanisms of action, and implications for health and disease.

This compound is derived from acetaldehyde, a simple aldehyde that plays a significant role in various biochemical processes. The structure of this compound consists of an acetaldehyde moiety linked to a benzyl and ethyl group, which influences its reactivity and biological interactions.

1. Metabolism and Enzymatic Interaction

Acetaldehyde is primarily metabolized in the liver by the enzyme alcohol dehydrogenase, converting ethanol to acetaldehyde, which is then oxidized to acetic acid by aldehyde dehydrogenase (ALDH). This metabolic pathway is crucial as it links acetaldehyde to various physiological processes, including alcohol metabolism and detoxification mechanisms .

This compound may exhibit similar metabolic pathways due to its structural resemblance to acetaldehyde. It could potentially act as a substrate for ALDH enzymes, influencing their activity and thereby affecting cellular homeostasis.

2. Antioxidant Activity

Research indicates that compounds related to acetaldehyde can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. This activity is particularly relevant in the context of cancer biology, where oxidative stress plays a significant role in tumor progression .

Case Studies

- Cancer Cell Studies : A study investigated the effects of various aldehydes on cancer cell lines, highlighting that certain aldehydes can modulate ALDH activity, which is often elevated in drug-resistant cancer cells. This suggests that acetaldehyde derivatives might influence cancer cell behavior through similar mechanisms .

- Neuroprotective Effects : Some research has suggested that compounds with aldehyde structures can have neuroprotective effects by modulating neurotransmitter levels, particularly GABA (gamma-aminobutyric acid), which is vital for maintaining neuronal health .

Table 1: Comparison of Biological Activities of Related Aldehydes

| Compound | Antioxidant Activity | ALDH Interaction | Cancer Cell Modulation |

|---|---|---|---|

| Acetaldehyde | Moderate | Yes | Yes |

| This compound | TBD | Potential | TBD |

| Benzaldehyde | Low | No | No |

TBD : To Be Determined

Implications for Health

The biological activity of this compound suggests potential applications in pharmacology and toxicology. Its interaction with ALDH enzymes could be significant in developing treatments for alcohol-related disorders or as a therapeutic agent in cancer treatment strategies.

Eigenschaften

IUPAC Name |

1-ethoxyethoxymethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-12-10(2)13-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLCHWYDADOBGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20867213 |

Source

|

| Record name | [(1-Ethoxyethoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66222-24-0 |

Source

|

| Record name | Benzene, ((1-ethoxyethoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066222240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.